Cas no 4295-05-0 (4-Chloro-2-methoxyquinoline)

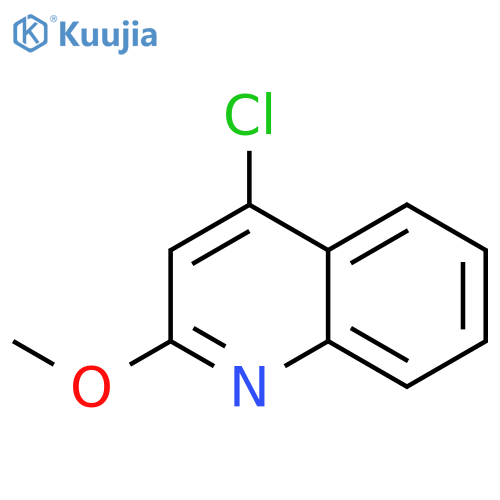

4-Chloro-2-methoxyquinoline structure

商品名:4-Chloro-2-methoxyquinoline

4-Chloro-2-methoxyquinoline 化学的及び物理的性質

名前と識別子

-

- 4-Chloro-2-methoxyquinoline

- 2-Methoxy-4-chlor-chinolin

- 2-methoxy-4-chloroquinoline

- 4-Chlor-2-methoxychinolin

- 4-Chlor-2-methoxy-chinolin

- 4-chloro-2-methoxy-quinoline

- AK102765

- ANW-65416

- CTK8C0880

- KB-241324

- SureCN899079

- DTXSID00450046

- SCHEMBL12891997

- Quinoline, 4-chloro-2-methoxy-

- 4295-05-0

- BS-17255

- DB-357996

- SB67556

- CS-0150208

- NRHZVBQTBUCSQH-UHFFFAOYSA-N

- EN300-2139593

- SCHEMBL899079

- AKOS016005635

- F17332

- MFCD18254961

-

- MDL: MFCD18254961

- インチ: InChI=1S/C10H8ClNO/c1-13-10-6-8(11)7-4-2-3-5-9(7)12-10/h2-6H,1H3

- InChIKey: NRHZVBQTBUCSQH-UHFFFAOYSA-N

- ほほえんだ: COC1=NC2=CC=CC=C2C(=C1)Cl

計算された属性

- せいみつぶんしりょう: 193.0294416g/mol

- どういたいしつりょう: 193.0294416g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 176

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 22.1Ų

- 疎水性パラメータ計算基準値(XlogP): 3.1

じっけんとくせい

- 密度みつど: 1.267±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 70-72 ºC

- ふってん: 276.7±20.0 ºC (760 Torr),

- フラッシュポイント: 121.1±21.8 ºC,

- ようかいど: ほとんど溶けない(0.031 g/l)(25ºC)、

4-Chloro-2-methoxyquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GN767-200mg |

4-Chloro-2-methoxyquinoline |

4295-05-0 | 95+% | 200mg |

453.0CNY | 2021-07-10 | |

| Alichem | A189001304-1g |

4-Chloro-2-methoxyquinoline |

4295-05-0 | 95% | 1g |

$1685.00 | 2023-09-01 | |

| abcr | AB482453-1 g |

4-Chloro-2-methoxyquinoline; . |

4295-05-0 | 1g |

€387.70 | 2022-07-29 | ||

| Chemenu | CM122957-1g |

4-chloro-2-methoxyquinoline |

4295-05-0 | 95% | 1g |

$356 | 2021-08-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GN767-1g |

4-Chloro-2-methoxyquinoline |

4295-05-0 | 95+% | 1g |

1584.0CNY | 2021-07-10 | |

| Fluorochem | 229274-250mg |

4-Chloro-2-methoxyquinoline |

4295-05-0 | 95% | 250mg |

£195.00 | 2022-02-28 | |

| Enamine | EN300-2139593-0.5g |

4-chloro-2-methoxyquinoline |

4295-05-0 | 95% | 0.5g |

$141.0 | 2023-09-16 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GN767-100mg |

4-Chloro-2-methoxyquinoline |

4295-05-0 | 95+% | 100mg |

311CNY | 2021-05-07 | |

| Fluorochem | 229274-1g |

4-Chloro-2-methoxyquinoline |

4295-05-0 | 95% | 1g |

£305.00 | 2022-02-28 | |

| Enamine | EN300-2139593-1g |

4-chloro-2-methoxyquinoline |

4295-05-0 | 95% | 1g |

$181.0 | 2023-09-16 |

4-Chloro-2-methoxyquinoline 関連文献

-

Keith Jones,Xavier Roset,Sharon Rossiter,Philip Whitfield Org. Biomol. Chem. 2003 1 4380

-

G. B. Bressan,I. Giardi,G. Illuminati,P. Linda,G. Sleiter J. Chem. Soc. B 1971 225

4295-05-0 (4-Chloro-2-methoxyquinoline) 関連製品

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:4295-05-0)4-Chloro-2-methoxyquinoline

清らかである:99%/99%

はかる:5g/10g

価格 ($):409.0/816.0